1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone
Description
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound featuring a unique hybrid structure combining indoline, pyridazine, and naphthalene moieties. Its molecular formula is C₂₃H₁₈N₃OS, with a molecular weight of 376.47 g/mol.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-naphthalen-2-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS/c28-24(27-14-13-18-6-3-4-8-22(18)27)16-29-23-12-11-21(25-26-23)20-10-9-17-5-1-2-7-19(17)15-20/h1-12,15H,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPSHHAHMVTFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides and amines can be introduced using reagents like thionyl chloride (SOCl₂) and sodium nitrite (NaNO₂).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological systems and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole/Thioether Moieties
Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone () share the indole-thioether scaffold but differ in substituents. For example:
- Substituent Comparison : The target compound replaces the 4-nitrophenyl group with a 6-(naphthalen-2-yl)pyridazine ring, likely enhancing π-π interactions but increasing steric bulk.
- Biological Activity : The nitro-substituted analogue in exhibits potent antimalarial activity (pIC₅₀ = 8.21), surpassing chloroquine (pIC₅₀ = 7.55). The target compound’s naphthalene-pyridazine group may confer distinct binding interactions, though empirical data are lacking .
Pyridazine-Based Derivatives
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone () provides a direct comparison:
- Substituents : Azepan (7-membered ring) vs. indoline (6-membered fused ring) in the target compound. The azepan group may increase conformational flexibility.
- Physicochemical Properties: The furan-substituted analogue has a molecular weight of 317.4 g/mol and aqueous solubility of 46 µg/mL (pH 7.4).
Naphthalene-Containing Heterocycles
Compounds like 3'-(2-naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one () highlight the versatility of naphthalene in drug design:
- Structural Divergence: The spiro-pyrrolidinone framework in differs from the pyridazine-thioether linkage in the target compound. Such variations influence target selectivity—spiro compounds often exhibit kinase inhibition, while thioethers may target cysteine proteases .
Data Table: Key Comparative Metrics
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity (pIC₅₀) | Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₁₈N₃OS | 376.47 | Indolin-1-yl, 6-(naphthalen-2-yl)pyridazine | Not reported | Not reported |
| 1-(5-Nitroindol-3-yl)-2-(4-nitrophenylthio)ethanone | C₁₅H₁₀N₃O₄S | 344.33 | 5-Nitroindole, 4-nitrophenyl | 8.21 (antimalarial) | Not reported |
| 1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazinyl]ethanone | C₁₆H₁₉N₃O₂S | 317.40 | Azepan, 6-(furan-2-yl)pyridazine | Not reported | 46 (pH 7.4) |
| 3'-(2-Naphthoyl)spiro[indoline-pyrrolidin]-2-one | C₂₆H₂₃N₃O₂ | 409.48 | Spiro-pyrrolidinone, 2-naphthoyl | Kinase inhibition (e.g., CDK2) | Not reported |
Research Findings and Implications
- Activity Trends : Electron-withdrawing groups (e.g., nitro in ) enhance antimalarial activity, whereas bulky aromatic systems (e.g., naphthalene in the target compound) may optimize binding to hydrophobic pockets .
- Solubility Challenges : The furan-substituted analogue’s solubility (46 µg/mL) suggests that the target compound’s naphthalene group could necessitate formulation adjustments for in vivo efficacy .
- Structural Characterization : Tools like SHELX () are critical for resolving crystallographic data, ensuring accurate structural comparisons and SAR analyses .
Biological Activity
1-(Indolin-1-yl)-2-((6-(naphthalen-2-yl)pyridazin-3-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on available research.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of indole derivatives with pyridazine and thioketones. The general synthetic pathway includes:
- Formation of the Indoline Ring : Indole is reacted with appropriate reagents to form the indoline scaffold.
- Pyridazine Derivative Synthesis : Naphthalene derivatives are then introduced to form pyridazine rings through cyclization reactions.
- Thioether Formation : The final step involves the introduction of a thioether linkage between the indoline and pyridazine moieties.
Anticancer Activity
Research has indicated that compounds with similar scaffolds exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific compound may share these properties due to structural similarities with known anticancer agents.
| Compound Type | Activity | Reference |
|---|---|---|
| Indole Derivatives | Anticancer | |
| Pyridazine Compounds | Cytotoxicity against cancer cells |
Enzyme Inhibition
Enzyme inhibition is another area where this compound may exhibit activity. Compounds containing indole and pyridazine moieties have been studied for their ability to inhibit enzymes such as xanthine oxidase, which plays a critical role in uric acid metabolism. This inhibition can lead to therapeutic effects in conditions like gout.
| Enzyme Target | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Xanthine Oxidase | Competitive Inhibition | 3.5 nM | |
| Pin1 (Peptidyl-prolyl isomerase) | Low micromolar inhibition | 5.38 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Indoline Moiety : Known for its role in anticancer activity.
- Pyridazine Ring : Enhances interaction with biological targets due to its electron-withdrawing properties.
- Thioether Linkage : May increase lipophilicity and facilitate membrane penetration.
Key Findings from SAR Studies
Research indicates that modifications on the indoline or pyridazine rings can significantly affect the biological activity:
- Hydrophobic Substituents : Increase bioavailability and efficacy.
- Electron-Withdrawing Groups : Enhance enzyme inhibition capabilities.
Case Studies
Several studies have explored similar compounds with promising results:
- Anticancer Studies : A series of indole-based compounds were tested against various cancer cell lines, showing significant cytotoxicity and apoptosis induction.
- Enzyme Inhibition Studies : Compounds structurally related to this compound demonstrated effective inhibition of xanthine oxidase, suggesting potential for treating hyperuricemia.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
